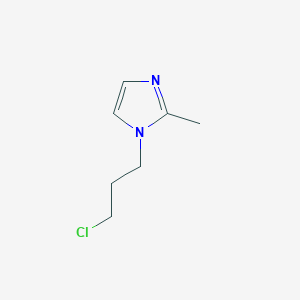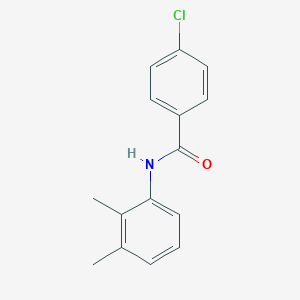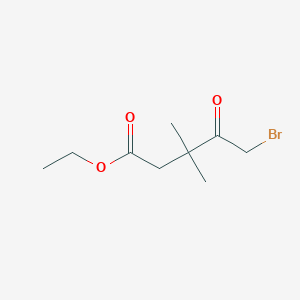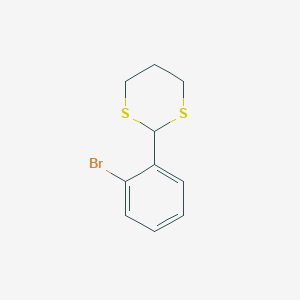
3-Methoxy-4-methyl-2-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-methyl-2-hexanone (MMH) is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a fruity odor and is widely used in the fragrance and flavor industry. The chemical structure of MMH is similar to that of other ketones, such as acetone and diethyl ketone. However, MMH has a unique molecular structure that makes it an interesting compound for scientific research.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methyl-2-hexanone is not fully understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. This compound has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases, such as cancer and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-Methoxy-4-methyl-2-hexanone in lab experiments is its low toxicity and high solubility in organic solvents. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one of the limitations of using this compound is its relatively low boiling point, which may make it difficult to handle in some experiments.
Future Directions
There are several potential future directions for research on 3-Methoxy-4-methyl-2-hexanone. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic effects of this compound on various diseases, such as cancer and cardiovascular diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of 3-Methoxy-4-methyl-2-hexanone can be achieved through various methods, including the reaction of 4-methyl-2-pentanone with methanol in the presence of an acid catalyst. The reaction produces this compound as the major product, along with other minor products. The purity of this compound can be improved through distillation and purification techniques.
Scientific Research Applications
3-Methoxy-4-methyl-2-hexanone has been widely used in scientific research due to its unique chemical properties. One of the major applications of this compound is in the field of organic chemistry, where it is used as a solvent for various reactions. This compound has also been used as a starting material for the synthesis of other compounds, such as 3-methoxy-4-methyl-2-pentanone and 3-methoxy-4-methyl-2-pentanol.
properties
CAS RN |
198628-57-8 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-methoxy-4-methylhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-5-6(2)8(10-4)7(3)9/h6,8H,5H2,1-4H3 |
InChI Key |
WWZBQMPZQSLSFR-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)C)OC |
Canonical SMILES |
CCC(C)C(C(=O)C)OC |
synonyms |
2-Hexanone, 3-methoxy-4-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)







![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)



